molecular formula C24H20O3 B13128265 1-(4-Tert-butylphenoxy)anthracene-9,10-dione CAS No. 167779-22-8

1-(4-Tert-butylphenoxy)anthracene-9,10-dione

Cat. No.: B13128265
CAS No.: 167779-22-8
M. Wt: 356.4 g/mol
InChI Key: BGNCSMSDFBOZDI-UHFFFAOYSA-N
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Description

1-(4-Tert-butylphenoxy)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a tert-butylphenoxy group attached to the anthracene-9,10-dione core. Anthracene derivatives are known for their photophysical properties and are widely used in various scientific and industrial applications .

Preparation Methods

The synthesis of 1-(4-Tert-butylphenoxy)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with 4-tert-butylphenol under specific conditions. One common method is the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial production methods for anthracene derivatives often involve large-scale synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

1-(4-Tert-butylphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the anthracene-9,10-dione core to its corresponding dihydroanthracene derivative.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylphenoxy)anthracene-9,10-dione involves its interaction with light and subsequent energy transfer processes. The compound absorbs light and enters an excited state, which can then transfer energy to other molecules or generate reactive oxygen species. These processes are crucial in applications such as photodynamic therapy and OLEDs .

Properties

CAS No.

167779-22-8

Molecular Formula

C24H20O3

Molecular Weight

356.4 g/mol

IUPAC Name

1-(4-tert-butylphenoxy)anthracene-9,10-dione

InChI

InChI=1S/C24H20O3/c1-24(2,3)15-11-13-16(14-12-15)27-20-10-6-9-19-21(20)23(26)18-8-5-4-7-17(18)22(19)25/h4-14H,1-3H3

InChI Key

BGNCSMSDFBOZDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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